TG2 Inhibitory Potency: Reversible Competitive Profile vs. Irreversible Inhibitor Classes
Unlike irreversible TG2 inhibitors (e.g., peptidic α,β-unsaturated amides or dihydroisoxazoles that form covalent adducts with the active-site cysteine), 3-acylidene-2-oxoindoles including the target compound act as reversible inhibitors, with Ki values in the sub-micromolar to low micromolar range [1]. The parent series includes compounds achieving Ki values below 1.0 µM in both GDH-coupled and fluorometric kinetic assays [1]. Reversibility is a critical differentiator for in vivo target engagement studies where duration of action must be tunable rather than permanent [1].
| Evidence Dimension | Inhibition mechanism type |
|---|---|
| Target Compound Data | Reversible competitive inhibitor (class characteristic: Ki < 1.0 µM for most active analogs) [1] |
| Comparator Or Baseline | Irreversible covalent TG2 inhibitors (e.g., dihydroisoxazoles, peptidic Michael acceptors); no Ki measurable due to time-dependent inactivation |
| Quantified Difference | Qualitative mechanistic distinction: reversible vs. irreversible |
| Conditions | Human recombinant TG2; GDH-coupled deamidation assay (0.5 µM enzyme) and fluorometric assay (<100 nM enzyme) [1] |
Why This Matters
Reversible inhibitors provide temporal control over TG2 inhibition in ex vivo and in vivo studies, essential for disease models where transient target modulation is desired.
- [1] Klöck C, Jin X, Choi K, Khosla C, Madrid PB, Spencer A, Griffin JH. Acylideneoxoindoles: a new class of reversible inhibitors of human transglutaminase 2. Bioorg Med Chem Lett. 2011;21(9):2692-2696. PMID: 21215619. View Source
